6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-amine, which is a common structure in various bioactive compounds . It has a butyl group at the 6th position and a methoxy group attached to the benzothiazole ring.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Scientific Research Applications
Anticancer Activity
6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and its derivatives have shown promise in anticancer research. For instance, isoxazole derivatives of this compound exhibited significant anti-cancer activity against various cancer cell lines like Colo205, U937, MCF7, and A549. One derivative, in particular, induced G2/M cell cycle arrest and apoptosis in the Colo205 cell line, primarily through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
Antitumor Activity
Similar compounds have also been reported to possess antitumor properties. A study reported the synthesis of a related compound that demonstrated good antitumor activity, with an IC50 value of 26 μM against the Hela cell line (Ye Jiao et al., 2015).
Enzyme Inhibition and Nitric Oxide Scavenging
New 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross-coupling reactions showed significant antiurease and nitric oxide scavenging activity. One such compound, 6-phenylbenzo[d]thiazole-2-amine, had an IC50 value of 26.35 µg/mL for urease enzyme inhibition, demonstrating potential in enzyme inhibition research (Gull et al., 2013).
Antifungal Effect
Compounds derived from this compound have been studied for their antifungal properties. In a study, synthesized derivatives exhibited significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Photophysical Properties
Research into the photophysical properties of related compounds has been conducted. N-(benzo[d]thiazol-2-yl) acetamides, similar in structure to the target compound, have been synthesized and analyzed for their unique hydrogen bonding patterns and their impact on molecular properties (Balijapalli et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, resulting in its activation . This activation leads to an increase in the levels of p53 in the cells .
Biochemical Pathways
The activation of p53 by this compound affects several biochemical pathways. One of the key pathways influenced is the cell cycle, specifically the G2/M phase . Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target sites effectively .
Result of Action
The result of the action of this compound is the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis . This is achieved through the activation of p53, which leads to alterations in the levels of key mitochondrial proteins and the acceleration of caspase expression .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with key mitochondrial proteins such as Bcl-2 and Bax, which are involved in the regulation of apoptosis . The compound’s interaction with these proteins leads to the activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to modulate the activity of p53, a tumor suppressor protein that plays a critical role in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as Colo205, U937, MCF7, and A549, the compound induces G2/M cell cycle arrest and promotes apoptosis . This is achieved through the upregulation of p53 and the alteration of the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased caspase activity and subsequent cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with mitochondrial proteins such as Bcl-2 and Bax results in the activation of caspases, which are essential for apoptosis . Additionally, the upregulation of p53 by this compound leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as the induction of apoptosis and inhibition of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on mitochondrial proteins such as Bcl-2 and Bax suggests its involvement in the regulation of mitochondrial metabolism and energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the mechanisms of transport and distribution can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . For instance, its interaction with mitochondrial proteins suggests its localization within the mitochondria, where it regulates apoptosis and energy metabolism .
Properties
IUPAC Name |
6-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPAJEVNEMKMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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